Cas no 1242070-99-0 (1,3-Dibromo-5-fluoro-2-propoxybenzene)

1,3-Dibromo-5-fluoro-2-propoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dibromo-5-fluoro-2-propoxybenzene
- 2,6-Dibromo-4-fluoro-1-propoxybenzene
- E91318
- DB-363089
- MFCD17011973
- 1,3-Dibromo-5-fluoro-2-propoxy-benzene
- Benzene, 1,3-dibromo-5-fluoro-2-propoxy-
- AKOS022181462
- 1242070-99-0
-
- MDL: MFCD17011973
- Inchi: InChI=1S/C9H9Br2FO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3
- InChI Key: GOKPDXMJCHLSOM-UHFFFAOYSA-N
- SMILES: CCCOC1=C(C=C(C=C1Br)F)Br
Computed Properties
- Exact Mass: 311.89837g/mol
- Monoisotopic Mass: 309.90042g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 4.4
1,3-Dibromo-5-fluoro-2-propoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB515559-5 g |
2,6-Dibromo-4-fluoro-1-propoxybenzene |
1242070-99-0 | 5g |
€220.20 | 2022-06-09 | ||
TRC | D426328-50mg |
1,3-Dibromo-5-fluoro-2-propoxybenzene |
1242070-99-0 | 50mg |
$ 65.00 | 2022-06-05 | ||
TRC | D426328-100mg |
1,3-Dibromo-5-fluoro-2-propoxybenzene |
1242070-99-0 | 100mg |
$ 80.00 | 2022-06-05 | ||
abcr | AB515559-5g |
2,6-Dibromo-4-fluoro-1-propoxybenzene; . |
1242070-99-0 | 5g |
€245.90 | 2024-07-21 | ||
abcr | AB515559-100g |
2,6-Dibromo-4-fluoro-1-propoxybenzene; . |
1242070-99-0 | 100g |
€2081.80 | 2024-07-21 | ||
Aaron | AR000MD5-1g |
Benzene, 1,3-dibromo-5-fluoro-2-propoxy- |
1242070-99-0 | 95% | 1g |
$800.00 | 2025-02-12 | |
Aaron | AR000MD5-250mg |
Benzene, 1,3-dibromo-5-fluoro-2-propoxy- |
1242070-99-0 | 95% | 250mg |
$500.00 | 2025-02-12 | |
Ambeed | A592349-100g |
1,3-Dibromo-5-fluoro-2-propoxybenzene |
1242070-99-0 | 95+% | 100g |
$1475.0 | 2024-04-25 | |
abcr | AB515559-25g |
2,6-Dibromo-4-fluoro-1-propoxybenzene; . |
1242070-99-0 | 25g |
€695.70 | 2024-07-21 | ||
abcr | AB515559-10 g |
2,6-Dibromo-4-fluoro-1-propoxybenzene |
1242070-99-0 | 10g |
€340.10 | 2022-06-09 |
1,3-Dibromo-5-fluoro-2-propoxybenzene Related Literature
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 1,3-Dibromo-5-fluoro-2-propoxybenzene
Recent Advances in the Study of 1,3-Dibromo-5-fluoro-2-propoxybenzene (CAS: 1242070-99-0) in Chemical Biology and Pharmaceutical Research
1,3-Dibromo-5-fluoro-2-propoxybenzene (CAS: 1242070-99-0) is a halogenated aromatic compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound, characterized by its bromine and fluorine substituents, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Recent studies have explored its utility in medicinal chemistry, focusing on its role as a building block for bioactive molecules targeting various diseases, including cancer and infectious diseases.
One of the key areas of research involving 1,3-Dibromo-5-fluoro-2-propoxybenzene is its application in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with cancer and other proliferative disorders. Researchers have utilized this compound to develop selective inhibitors that can modulate kinase activity with high specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of a new class of tyrosine kinase inhibitors, showing promising results in preclinical models of breast cancer.
In addition to its role in kinase inhibitor development, 1,3-Dibromo-5-fluoro-2-propoxybenzene has been investigated for its potential in antimicrobial drug discovery. The presence of halogen atoms in its structure enhances its ability to interact with microbial enzymes, making it a valuable scaffold for designing antibiotics. A recent study highlighted its use in the synthesis of fluoroquinolone derivatives, which exhibited potent activity against drug-resistant bacterial strains. This research underscores the compound's potential in addressing the growing challenge of antimicrobial resistance.
Another notable application of 1,3-Dibromo-5-fluoro-2-propoxybenzene is in the field of agrochemicals. Its halogenated structure makes it a suitable candidate for developing new pesticides and herbicides. Recent work has focused on optimizing its physicochemical properties to enhance its efficacy and environmental safety. For example, a 2024 study published in ACS Agricultural Science & Technology reported the synthesis of novel herbicidal agents using this compound as a key intermediate, demonstrating improved selectivity and reduced toxicity compared to existing products.
Despite its promising applications, challenges remain in the large-scale synthesis and optimization of 1,3-Dibromo-5-fluoro-2-propoxybenzene. Researchers are actively working on improving synthetic routes to increase yield and reduce costs. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have shown potential in streamlining its production. Furthermore, computational chemistry approaches are being employed to predict and optimize the compound's interactions with biological targets, thereby accelerating the drug discovery process.
In conclusion, 1,3-Dibromo-5-fluoro-2-propoxybenzene (CAS: 1242070-99-0) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential in drug discovery and agrochemical development, makes it a compound of significant interest. Ongoing research aims to further explore its applications and overcome existing challenges, paving the way for its broader utilization in the development of next-generation therapeutics and agrochemicals.
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